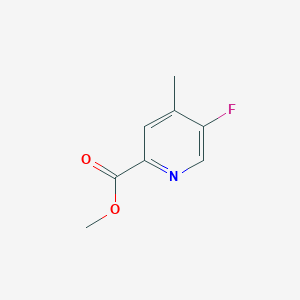

Methyl 5-fluoro-4-methylpicolinate

Description

Contextualizing Picolinate (B1231196) Derivatives in Contemporary Organic and Medicinal Chemistry

Picolinic acid and its derivatives, known as picolinates, are a significant class of heterocyclic compounds. wikipedia.org Picolinic acid itself is a derivative of pyridine (B92270) with a carboxylic acid at the 2-position. wikipedia.org In the human body, it is a catabolite of the amino acid tryptophan. wikipedia.org

In synthetic chemistry, picolinates serve as versatile intermediates. They are utilized in the preparation of more complex pyridine-containing molecules. google.com For example, picolinate derivatives are key intermediates in the synthesis of compounds aimed at treating respiratory disorders. google.com Multi-component reactions are often employed for the efficient synthesis of various picolinate and picolinic acid derivatives. researchgate.netnih.govrsc.org

Furthermore, picolinic acid and its derivatives are prominent in agricultural chemistry, particularly as synthetic auxin herbicides. nih.gov Compounds like picloram (B1677784) and clopyralid (B1669233) have been used for decades, and newer, highly active herbicides such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl are based on the 6-aryl-2-picolinate structure. nih.gov Research continues to explore modifications of the picolinic acid skeleton, such as introducing pyrazole (B372694) rings, to discover new herbicidal agents. nih.gov

The Significance of Fluorine and Methyl Substituents in Heterocyclic Chemistry

The introduction of fluorine atoms and methyl groups into heterocyclic rings can profoundly alter the parent molecule's physical, chemical, and biological properties. researchgate.netresearchgate.net

Fluorine: The high electronegativity and small size of the fluorine atom are key to its impact. researchgate.net Incorporating fluorine into a molecule can:

Alter Acidity and Basicity: The strong electron-withdrawing nature of fluorine can significantly change the pKa of nearby functional groups. mdpi.com

Enhance Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic oxidation. This can increase the in vivo lifetime of a drug molecule. mdpi.comrsc.org

Increase Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes, potentially improving bioavailability. researchgate.netmdpi.comrsc.org

Influence Binding Affinity: Fluorine can participate in hydrogen bonding and other non-covalent interactions, altering how a molecule binds to a biological target like a protein or enzyme. rsc.org

Methyl Group: The methyl group, while seemingly simple, exerts both electronic and steric effects.

Electronic Effects: As an alkyl group, the methyl group is an electron-donating group (EDG) through an inductive effect (+I). wikipedia.orglibretexts.orgumd.edu This increases the electron density of the aromatic ring, making it more nucleophilic and activating it towards electrophilic substitution, primarily at the ortho and para positions. wikipedia.orgumd.edulasalle.edu

Steric Effects: The physical size of the methyl group can influence the reaction's regioselectivity. It can sterically hinder attack at the adjacent ortho position, often leading to a higher proportion of the para product in electrophilic aromatic substitution reactions. wikipedia.orglasalle.eduacs.org

The interplay of these electronic and steric effects from both the fluorine and methyl groups on the picolinate ring system makes Methyl 5-fluoro-4-methylpicolinate a compound with unique and tunable properties for synthetic design.

Scope and Academic Importance of Research on this compound

This compound is primarily recognized as a heterocyclic building block in organic synthesis. bldpharm.com Its academic and research importance stems from its potential as a starting material or intermediate for creating more complex, high-value molecules, particularly for the pharmaceutical and agrochemical industries.

The specific arrangement of its functional groups—an electron-withdrawing fluorine atom and an electron-donating methyl group on a pyridine carboxylate framework—provides chemists with a synthetically versatile scaffold. Research involving this compound would likely focus on its use in developing novel compounds where the modulation of properties like metabolic stability, lipophilicity, and target binding is crucial. mdpi.comrsc.org For instance, it could be a precursor for creating new classes of herbicides or for synthesizing active pharmaceutical ingredients that require a substituted pyridine core. The compound itself is a subject of study for its synthetic accessibility and reactivity in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 148541-72-4 | bldpharm.com |

| Molecular Formula | C₈H₈FNO₂ | bldpharm.com |

| Molecular Weight | 169.15 g/mol | bldpharm.com |

| SMILES Code | O=C(OC)C1=NC=C(F)C(C)=C1 | bldpharm.com |

Table 2: Influence of Substituents on the Pyridine Ring

| Substituent | Position | Electronic Effect | General Impact |

|---|---|---|---|

| Fluorine | 5 | -I (Inductive Withdrawal), +M (Mesomeric Donation) | Increases electronegativity, can enhance metabolic stability and lipophilicity. researchgate.netresearchgate.netrsc.org |

| Methyl | 4 | +I (Inductive Donation) | Increases electron density on the ring, influences regioselectivity of further reactions. wikipedia.orglibretexts.org |

| Methyl Ester | 2 | -I (Inductive Withdrawal), -M (Mesomeric Withdrawal) | Electron-withdrawing, deactivates the ring towards electrophilic substitution. lasalle.edu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-4-methylpyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-7(8(11)12-2)10-4-6(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJWQMQIEJQPIKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Methyl 5 Fluoro 4 Methylpicolinate

Established Synthetic Routes to Picolinate (B1231196) Esters

The construction of the Methyl 5-fluoro-4-methylpicolinate framework relies on established organic transformations, including the formation of the ester and the strategic placement of the fluorine and methyl substituents on the pyridine (B92270) core.

Esterification Strategies for the Carboxylate Moiety

The final step in the synthesis of this compound, or a penultimate step if the ester is introduced earlier in the sequence, is the esterification of the corresponding picolinic acid. Several standard methods are available for this transformation.

One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. While effective for many substrates, the harsh acidic conditions can sometimes be incompatible with sensitive functional groups on the pyridine ring.

A milder and widely employed alternative is the Steglich esterification. This method utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP). The reaction proceeds under neutral or mildly basic conditions and at ambient temperatures, making it suitable for a broader range of substrates.

Another effective method involves the conversion of the picolinic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol (B129727) to afford the methyl ester. This two-step procedure is often high-yielding but requires careful handling of the moisture-sensitive acyl chloride intermediate.

| Esterification Method | Reagents | Key Features |

| Fischer-Speier Esterification | Methanol, Strong Acid (e.g., H₂SO₄) | Simple, inexpensive; requires harsh acidic conditions. |

| Steglich Esterification | Methanol, DCC or EDC, DMAP (cat.) | Mild conditions, high yields; suitable for sensitive substrates. |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂, then Methanol | High-yielding; requires handling of reactive intermediates. |

Regioselective Introduction of Fluorine and Methyl Groups

The regioselective functionalization of the pyridine ring is a critical aspect of the synthesis of this compound. The directing effects of the existing substituents and the choice of reagents are paramount in achieving the desired 4-methyl and 5-fluoro substitution pattern.

The introduction of a fluorine atom onto a pyridine ring can be accomplished through various methods. Electrophilic fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are often employed for the direct fluorination of electron-rich pyridine derivatives. The regioselectivity of this reaction is highly dependent on the electronic properties of the substituents already present on the ring. For electron-deficient pyridines, nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a nitro or chloro group, at the 5-position with a fluoride (B91410) source (e.g., potassium fluoride) is a viable strategy.

The regioselective introduction of a methyl group can be more challenging. Direct C-H methylation of pyridines often leads to a mixture of isomers. However, several strategies can be employed to achieve regioselectivity. For instance, directed ortho-metalation (DoM) can be used to introduce a methyl group at a specific position adjacent to a directing group. Alternatively, a pre-functionalized pyridine, such as a halopyridine, can undergo a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Kumada coupling) with an appropriate methylating agent. The Minisci reaction, which involves the radical alkylation of protonated heteroaromatics, can also be used, although regioselectivity can be an issue. A blocking group strategy can also be employed to direct the methylation to the desired C4 position.

Multi-Step Synthesis from Readily Available Pyridine Precursors

A plausible multi-step synthesis of this compound can be envisioned starting from a readily available pyridine precursor, such as 2-chloro-4-methylpyridine. The synthesis would involve a sequence of reactions to introduce the fluorine and carboxylate functionalities at the desired positions.

One potential synthetic route is outlined below:

Nitration: The starting material, 2-chloro-4-methylpyridine, can be nitrated at the 5-position under carefully controlled conditions to yield 2-chloro-4-methyl-5-nitropyridine. The chloro and methyl groups direct the incoming nitro group to the C5 position.

Fluorination: The nitro group can then be displaced by a fluorine atom via a nucleophilic aromatic substitution reaction using a fluoride salt, such as potassium fluoride, at elevated temperatures. This would afford 2-chloro-5-fluoro-4-methylpyridine.

Carboxylation: The chloro group at the 2-position can be converted to a carboxylic acid. This can be achieved through various methods, such as palladium-catalyzed carbonylation or by conversion to a Grignard or organolithium reagent followed by quenching with carbon dioxide. This would yield 5-fluoro-4-methylpicolinic acid.

Esterification: Finally, the resulting 5-fluoro-4-methylpicolinic acid can be esterified with methanol using one of the methods described in section 2.1.1 to give the target compound, this compound.

This proposed pathway is a logical sequence of well-established reactions in pyridine chemistry and represents a viable approach to the synthesis of the target molecule.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of complex molecules like this compound can benefit significantly from the application of advanced catalytic transformations.

Base-Mediated Transformations in Pyridine Ring Functionalization

Base-mediated C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto pyridine rings, avoiding the need for pre-functionalized starting materials. These reactions often proceed via deprotonation of a C-H bond, facilitated by a strong base, to generate a nucleophilic pyridyl anion that can then react with an electrophile.

For the synthesis of precursors to this compound, base-mediated C-H functionalization could potentially be employed for the introduction of the methyl or carboxylate group. For example, a suitably substituted fluoropyridine could undergo directed ortho-metalation, where a directing group on the pyridine ring guides a strong base (e.g., an organolithium reagent) to deprotonate the adjacent C-H bond. The resulting organometallic intermediate can then be quenched with an electrophilic methylating agent (e.g., methyl iodide) or carbon dioxide to install the methyl or carboxyl group, respectively.

Recent advancements have also seen the development of base-catalyzed reactions for the construction of the pyridine ring itself from acyclic precursors. These methods often involve a cascade of reactions, such as Michael additions and condensation reactions, to assemble the heterocyclic core with a specific substitution pattern.

Metal-Catalyzed Coupling Reactions for Pyridine Core Assembly

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and offer a versatile approach to the construction of highly substituted pyridines. Reactions such as the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

In the context of this compound synthesis, these reactions can be employed at various stages. For instance, a dihalopyridine precursor could be selectively functionalized through sequential cross-coupling reactions. A 2,5-dihalopyridine could first undergo a selective coupling at one position to introduce the methyl group, followed by a second coupling at the other position to introduce a precursor to the carboxylate group.

Green Chemistry Principles in Synthetic Protocol Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the use of safer solvents, minimization of waste, and the development of catalytic methods.

In the context of the proposed synthesis, several green chemistry strategies can be implemented:

Atom Economy: The chosen synthetic route should be evaluated for its atom economy, aiming to maximize the incorporation of atoms from the reactants into the final product. Reactions like esterification have inherently good atom economy, with water being the only byproduct.

Use of Safer Solvents: Traditional organic solvents can be replaced with greener alternatives. For the esterification step, using an excess of methanol as both a reactant and a solvent can be a viable option, reducing the need for additional organic solvents. google.com Supercritical carbon dioxide (scCO₂) has also been explored as an environmentally benign solvent for reactions like side-chain bromination. google.com

Catalysis: The use of catalysts is a cornerstone of green chemistry. In the Fischer esterification, a strong acid catalyst is used in small amounts and can be recovered and reused. nih.gov Research into solid acid catalysts for esterification is an active area that could offer advantages in terms of separation and recyclability. google.com

Energy Efficiency: Microwave-assisted synthesis can be explored to reduce reaction times and energy consumption for various steps.

Waste Reduction: The synthesis should be designed to minimize the formation of byproducts and waste. This can be achieved through the optimization of reaction conditions and the use of highly selective reactions.

For instance, a greener approach to the esterification step could involve the use of a solid acid catalyst, which can be easily filtered off and reused, minimizing waste and simplifying the purification process. google.com The Steglich esterification, while often employing coupling reagents that can generate waste, can be made greener by using more environmentally friendly solvents and reagents. masterorganicchemistry.com

Strategies for Derivatization and Analogue Synthesis

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues. These modifications can be broadly categorized into transformations at the methyl group, substitutions on the pyridine ring, and diversification of the ester functionality.

Chemical Transformations at the Methyl Group (Side-Chain Functionalization)

The methyl group at the 4-position of the pyridine ring is a key site for functionalization.

Oxidation: The methyl group can be oxidized to various oxidation states. For example, controlled oxidation can yield the corresponding aldehyde or carboxylic acid. chemicalbook.comgoogle.comnih.gov Strong oxidizing agents like potassium permanganate are known to oxidize methylpyridines to their corresponding carboxylic acids. masterorganicchemistry.com This transformation would provide access to dicarboxylic acid derivatives.

Halogenation: Free-radical halogenation of the methyl group can introduce halogen atoms (e.g., Br, Cl). This reaction is typically initiated by UV light or a radical initiator. organicchemistrytutor.com The resulting halomethyl derivative can then serve as a versatile intermediate for further nucleophilic substitution reactions.

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Oxidation | KMnO₄, heat | 5-Fluoro-4-carboxypicolinic acid methyl ester |

| Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, reflux | Methyl 5-fluoro-4-(bromomethyl)picolinate |

| Chlorination | N-Chlorosuccinimide (NCS), AIBN, CCl₄, reflux | Methyl 5-fluoro-4-(chloromethyl)picolinate |

Modifications and Substitutions on the Pyridine Ring System

The pyridine ring itself offers opportunities for modification, primarily through nucleophilic aromatic substitution (SNAr) of the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 5-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the ester group. ambeed.comchemicalbook.comresearchgate.net This allows for the displacement of the fluoride by a variety of nucleophiles.

Amination: Reaction with primary or secondary amines can introduce diverse amino substituents. google.com

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides can lead to the corresponding ether derivatives.

Thiolation: Reaction with thiols can be used to introduce sulfur-containing moieties.

| Nucleophile | Reagents and Conditions | Expected Product Core Structure |

|---|---|---|

| Ammonia | NH₃, DMSO, heat | 5-Amino-4-methylpicolinate |

| Piperidine (B6355638) | Piperidine, K₂CO₃, DMF, heat | 5-(Piperidin-1-yl)-4-methylpicolinate |

| Sodium Methoxide | NaOMe, MeOH, reflux | 5-Methoxy-4-methylpicolinate |

| Sodium Thiophenoxide | PhSNa, DMF, heat | 5-(Phenylthio)-4-methylpicolinate |

Diversification of the Ester Functionality

The methyl ester group is another versatile handle for derivatization.

Transesterification: The methyl ester can be converted to other esters by reaction with different alcohols under acidic or basic conditions. This allows for the introduction of a wide variety of alkyl or aryl groups. nih.gov

Amidation: The ester can be converted to an amide by reaction with ammonia or primary/secondary amines. This reaction is often facilitated by heating or by using coupling agents. ambeed.commasterorganicchemistry.com

Reaction with Grignard Reagents: The ester can react with two equivalents of a Grignard reagent to form a tertiary alcohol. This provides a route to introduce two identical alkyl or aryl groups at the carbonyl carbon. ambeed.comchemicalbook.com

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Transesterification | Ethanol, H₂SO₄ (cat.), reflux | Ethyl 5-fluoro-4-methylpicolinate |

| Amidation | Aqueous Ammonia, heat | 5-Fluoro-4-methylpicolinamide |

| Amidation with secondary amine | Dimethylamine, heat | 5-Fluoro-N,N,4-trimethylpicolinamide |

| Grignard Reaction | 1. Phenylmagnesium bromide (2 eq.), THF 2. H₃O⁺ workup | (5-Fluoro-4-methylpyridin-2-yl)diphenylmethanol |

Mechanistic Investigations of Chemical Reactivity and Transformations

Electronic and Steric Effects on the Reactivity of Methyl 5-fluoro-4-methylpicolinate

The unique substitution pattern on the pyridine (B92270) ring creates a nuanced electronic and steric environment that directs the molecule's reactivity.

In contrast, the methyl group at the 4-position is an electron-donating group (+I), which increases the electron density of the ring through an inductive effect. chemistrysteps.comlibretexts.org This activating effect partially counteracts the deactivating influence of the fluorine atom and the inherent electron-deficient nature of the pyridine ring. The methyl picolinate (B1231196) group at the 2-position is strongly electron-withdrawing, further decreasing the ring's electron density. The interplay of these effects makes the pyridine ring significantly electron-poor, which is a key determinant of its reaction pathways.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect on Ring |

| Fluorine | 5 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating libretexts.orgkhanacademy.org |

| Methyl | 4 | +I (Donating) | None | Activating libretexts.org |

| Methyl Ester | 2 | -I (Withdrawing) | -R (Withdrawing) | Deactivating |

| Pyridine Nitrogen | 1 | -I (Withdrawing) | --- | Deactivating |

This table provides a summary of the electronic influences of the substituents on the pyridine ring of this compound.

Steric effects, arising from the spatial arrangement of atoms, play a critical role in the reactivity of this compound. wikipedia.org The methyl group at the C4 position and the methyl ester group at the C2 position create steric bulk around the pyridine ring. numberanalytics.com This steric hindrance can slow down or prevent chemical reactions by making it difficult for reactants to approach the molecule. wikipedia.orgyoutube.com

For instance, in nucleophilic substitution reactions, the bulky groups can shield the electrophilic centers of the ring, impeding the approach of a nucleophile. numberanalytics.comlibretexts.org The accessibility of the fluorine atom at C5 for a potential nucleophilic attack might be influenced by the adjacent C4-methyl group. Similarly, any reaction involving the nitrogen atom or the C6 position would be sterically hindered by the adjacent methyl ester group at C2. This spatial crowding can dictate the regioselectivity of reactions, favoring pathways where the attacking species approaches from a less hindered direction. wikipedia.org

Key Reaction Pathways and Mechanisms

The electronic and steric properties of this compound predispose it to specific types of chemical transformations.

The electron-deficient nature of the pyridine ring, exacerbated by the fluorine and methyl ester substituents, makes the molecule susceptible to nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net In this type of reaction, a nucleophile attacks the aromatic ring, leading to the substitution of a leaving group. Pyridine derivatives with leaving groups at the 2- and 4-positions are particularly reactive because the nitrogen atom can stabilize the negatively charged intermediate (a Meisenheimer complex). rsc.orgquimicaorganica.org

In this compound, the fluorine atom at the C5 position can act as a leaving group. While substitution is most common at the 2- and 4-positions of pyridines, the strong activation provided by the electron-withdrawing groups can facilitate substitution at other positions as well. quimicaorganica.org Fluoropyridines are known to be effective substrates for SNAr reactions, often reacting faster than their chloro-analogs due to the high electronegativity of fluorine. nih.gov Furthermore, the methyl ester group itself presents an electrophilic site. Under certain conditions, a nucleophile could attack the carbonyl carbon of the ester, leading to a transformation of the ester into an amide or other derivative, potentially competing with substitution on the ring. nih.gov

The picolinate structure can participate in both oxidation and reduction reactions. Picolinate and picolinic acid derivatives can be synthesized through the oxidation of the corresponding methyl-substituted pyridines (picolines). rsc.orgwikipedia.org For instance, 2-methylpyridine (B31789) can be oxidized to picolinic acid using a strong oxidizing agent like potassium permanganate. wikipedia.org

Conversely, the pyridine ring of the picolinate scaffold can be reduced. The hydrogenation of picolinic acid, for example, yields piperidine-2-carboxylic acid, indicating the saturation of the aromatic ring. wikipedia.org This suggests that this compound could undergo similar reductions of its pyridine ring under appropriate catalytic hydrogenation conditions, which would result in a fluorinated and methylated piperidine (B6355638) derivative. The specific conditions would determine the extent of reduction and whether other functional groups are affected.

Electrophilic aromatic substitution (EAS) on pyridine is inherently more difficult than on benzene. masterorganicchemistry.com The ring nitrogen is electron-withdrawing and can be protonated under the strongly acidic conditions typical for EAS, which further deactivates the ring towards attack by an electrophile. uci.edu

For this compound, the directing effects of the existing substituents are complex and conflicting.

Activating/Deactivating Groups : The ring contains a mix of activating (methyl) and deactivating (fluoro, methyl ester, ring nitrogen) groups. libretexts.org The combined deactivating effect is substantial, making the ring very unreactive towards electrophiles.

Directing Effects : The methyl group is an ortho, para-director. The fluorine atom, while deactivating, is also an ortho, para-director. libretexts.org The methyl ester group is a meta-director. The pyridine nitrogen itself directs incoming electrophiles to the C3 position.

Given these competing influences, predicting the outcome of an EAS reaction is challenging. The C3 and C6 positions are the only available sites. The C3 position is meta to the C2-ester and C4-methyl group, and ortho to the C2-ester and C4-methyl group. The C6 position is ortho to the C5-fluoro and para to the C2-ester. The overwhelming deactivation of the ring suggests that forcing conditions would be required for any EAS reaction to occur, and a mixture of products would be likely. masterorganicchemistry.com

Mechanistic Studies of Carbon-Carbon and Carbon-Heteroatom Bond Formations

The reactivity of substituted pyridines is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecules with diverse applications. This compound, a functionalized pyridine derivative, presents a unique electronic and steric profile that influences its participation in various chemical transformations. This section delves into the mechanistic underpinnings of its reactivity in key bond-forming reactions.

Coupling Reactions for Complex Molecule Elaboration

The presence of a fluorine atom and a methyl group on the pyridine ring, in addition to the methyl ester at the 2-position, makes this compound a versatile substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the elaboration of complex molecular scaffolds. sigmaaldrich.comlibretexts.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provide powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The general catalytic cycle for these transformations involves the in situ generation of a catalytically active Pd(0) species from a Pd(II) precatalyst. rsc.orgyoutube.com This is followed by oxidative addition of the aryl halide (in this case, the C-F bond of the fluoropyridine) to the Pd(0) center, transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The reactivity of the C-F bond in this compound towards oxidative addition is a critical factor. While C-F bonds are generally less reactive than other carbon-halogen bonds (I > Br > OTf > Cl > F), their activation can be achieved with appropriate palladium catalysts and ligands. libretexts.org The choice of ligand is crucial in modulating the electron density and steric environment at the palladium center, thereby facilitating the oxidative addition step. For instance, bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the reactivity of less reactive aryl halides.

In the context of this compound, the fluorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr), a reaction that can compete with or be utilized for carbon-heteroatom bond formation. nih.govacs.org The high electronegativity of fluorine accelerates SNAr reactions, making fluoropyridines valuable synthons. nih.govacs.orgnih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org This enhanced reactivity allows for the introduction of a wide range of nucleophiles, including those based on nitrogen, oxygen, and sulfur, under relatively mild conditions. nih.gov

The following table summarizes the key palladium-catalyzed coupling reactions applicable to aryl halides, which can be extrapolated to this compound.

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands |

| Sonogashira | Terminal Alkyne | C-C (sp) | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig | Amine | C-N | Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands |

| Heck | Alkene | C-C (sp²) | Pd(OAc)₂, PdCl₂ |

| Negishi | Organozinc Reagent | C-C | Pd(PPh₃)₄ |

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Mechanism of Heterolytic Cleavage under Specific Conditions

Heterolytic cleavage, the breaking of a chemical bond where one fragment retains both electrons, is a fundamental process in many organic reactions. pressbooks.pub In the context of this compound, heterolytic cleavage is most prominently observed in nucleophilic aromatic substitution (SNAr) reactions.

The mechanism of SNAr on the fluorinated pyridine ring involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom itself makes this position susceptible to attack. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The fluoride (B91410) ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the substituted product.

The high electronegativity of fluorine makes it a good leaving group in this context, facilitating the second step of the reaction. The rate of SNAr reactions on polyfluoroarenes is often dependent on the nature of the nucleophile and the reaction conditions, such as the solvent and the presence of a base. nih.gov

Another potential mode of heterolytic cleavage for this molecule could involve the ester group. Under certain conditions, such as acid or base catalysis, the C-O bond of the methyl ester can undergo cleavage. For instance, in ester aminolysis catalyzed by pyridones, the ester functionality is activated towards nucleophilic attack by an amine. researchgate.net

It is also worth noting that while less common for C-F bonds, heterolytic cleavage can be induced under specific catalytic conditions. For example, certain transition metal complexes can activate C-F bonds, leading to their cleavage and subsequent functionalization. researchgate.net

Applications of Methyl 5 Fluoro 4 Methylpicolinate As a Versatile Synthetic Building Block

Role in the Construction of Complex Organic Molecules

The inherent reactivity and functionality of methyl 5-fluoro-4-methylpicolinate make it a cornerstone in the synthesis of intricate molecular architectures. Its utility spans the creation of both advanced heterocyclic systems and densely functionalized pyridine (B92270) derivatives.

The pyridine core of this compound serves as a foundational element for the elaboration into more complex, often fused, heterocyclic systems. The fluorine atom at the 5-position and the methyl ester at the 2-position are key handles for synthetic manipulation. For instance, the ester group can be readily converted into other functional groups such as amides, hydrazides, or alcohols, which can then participate in cyclization reactions.

In a notable example of its application, analogous fluorinated picolinates are instrumental in the synthesis of potent enzyme inhibitors. The general strategy involves the conversion of the methyl ester to an intermediate that can undergo cyclization to form fused ring systems. The fluorine substituent can influence the electronic properties of the ring and provide a site for further modification or act as a bioisosteric replacement for hydrogen, potentially enhancing metabolic stability and binding affinity of the final molecule.

The strategic placement of substituents on the this compound ring allows for the sequential and regioselective introduction of additional functional groups. This capability is paramount in creating polyfunctionalized pyridine derivatives, which are common motifs in pharmaceuticals and agrochemicals.

The fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of nucleophiles, including amines, alcohols, and thiols. This reaction is often facilitated by the electron-withdrawing nature of the adjacent ester group. Furthermore, the methyl group can undergo various transformations, such as oxidation or halogenation, to introduce further diversity into the molecular scaffold. This multi-faceted reactivity enables chemists to systematically build up molecular complexity from a relatively simple starting material.

Contributions to Medicinal Chemistry Synthetic Efforts

In the realm of drug discovery and development, this compound has proven to be a valuable intermediate. Its structural features are frequently incorporated into the design of molecules targeting a variety of biological entities, including enzymes and receptors, as well as for the development of diagnostic imaging agents.

The pyridine scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are utilized in the synthesis of potent and selective enzyme inhibitors. For example, in the development of inhibitors for transforming growth factor-β (TGF-β) type I receptor kinase (ALK5), a key target in cancer and fibrosis research, structurally similar fluorinated methylpyridinyl imidazoles have been synthesized. nih.gov The synthesis of these complex molecules often begins with a picolinate (B1231196) precursor, where the ester is converted to an amidine, which then undergoes cyclization to form the imidazole (B134444) ring. nih.gov The fluorine and methyl groups on the pyridine ring are critical for optimizing the pharmacological properties of the final inhibitor. nih.gov

A series of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( bldpharm.comnih.govnih.govtriazolo[1,5-a]pyridin-6-yl)imidazoles were synthesized and evaluated for their inhibitory activity against ALK5 and p38α MAP kinase. nih.gov The compounds featuring a 5-fluoro-6-methylpyridin-2-yl moiety demonstrated significant potency against ALK5, with IC50 values in the low nanomolar range. nih.gov

The synthesis of ligands and modulators for various receptors often employs pyridine-containing scaffolds to achieve the desired binding affinity and selectivity. This compound serves as a key starting material for such molecules. For instance, in the development of antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a target for pain and inflammation, proline sulfonamide derivatives with substituted pyridine rings have been explored. nih.gov The synthesis of these modulators involves the coupling of a functionalized pyridine moiety, often derived from a picolinate precursor, with the proline scaffold. nih.gov The specific substitution pattern on the pyridine ring is crucial for achieving high potency and favorable pharmacokinetic properties. nih.gov

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiolabeled tracers, or radioligands, to visualize and quantify biological processes in vivo. The development of novel radioligands is a critical area of research, and this compound is a valuable precursor in this field. The fluorine atom provides a site for the introduction of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), which has a favorable half-life of 109.8 minutes for PET imaging.

Recent research has focused on developing ¹⁸F-labeled radioligands for imaging voltage-gated potassium (K⁺) channels, which are important targets in neurological disorders such as demyelination. nih.govbiorxiv.orgresearchgate.net For example, the synthesis of [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP), a promising candidate for imaging demyelination, utilizes a precursor that can be synthesized from a methyl picolinate derivative. nih.govbiorxiv.orgresearchgate.net The presence of the fluorine atom in the precursor allows for radiofluorination via nucleophilic substitution. The resulting radioligand has shown the ability to cross the blood-brain barrier and exhibits favorable kinetics for PET imaging in preclinical studies. nih.govbiorxiv.org

Lack of Publicly Available Data on the Agrochemical Applications of this compound

Despite extensive investigation into the scientific and patent literature, there is currently no publicly available information detailing the specific applications of the chemical compound This compound as a synthetic building block in the development of herbicidal or insecticidal agents.

Further research and future publications may eventually shed light on the potential roles of this specific compound in agrochemical synthesis.

Advanced Structural Characterization and Spectroscopic Analysis

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the molecular structure of Methyl 5-fluoro-4-methylpicolinate. By probing the interactions of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer a detailed portrait of its atomic arrangement and composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-Resolution NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within the this compound molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for its structure.

¹H NMR (Proton NMR) analysis identifies the number and types of hydrogen atoms. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methyl and methoxy (B1213986) groups. The chemical shifts (δ) and coupling constants (J) provide information about the electronic environment and neighboring atoms.

¹³C NMR (Carbon-13 NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, allowing for the identification of the pyridine ring carbons, the methyl carbon, and the carbonyl and methoxy carbons of the ester group.

¹⁹F NMR (Fluorine-19 NMR) is particularly crucial for fluorinated compounds. A single signal in the ¹⁹F NMR spectrum would confirm the presence of the single fluorine atom on the pyridine ring. The chemical shift and coupling to neighboring protons (H-F coupling) would further confirm its position at the C-5 position.

| ¹H NMR Data | ¹³C NMR Data | ¹⁹F NMR Data |

| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data not available | Data not available | Data not available |

| Characteristic regions: Aromatic (δ 7.0-8.5), Methoxy (δ 3.5-4.0), Methyl (δ 2.0-2.5) | Characteristic regions: Carbonyl (δ 160-170), Aromatic (δ 110-160), Methoxy (δ 50-60), Methyl (δ 15-25) | Data would confirm the presence and position of the fluorine atom. |

| Interactive Table: Click on column headers to sort. |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The resulting spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. Key expected absorptions include:

C=O stretching of the ester group, typically appearing in the region of 1720-1740 cm⁻¹.

C-O stretching of the ester group, visible in the 1200-1300 cm⁻¹ range.

C-F stretching of the fluoro-aromatic moiety, which would produce a strong absorption band in the 1200-1300 cm⁻¹ region.

Aromatic C=C and C=N stretching vibrations of the pyridine ring, observed in the 1400-1600 cm⁻¹ range.

C-H stretching of the aromatic and aliphatic (methyl and methoxy) groups, typically found around 2850-3100 cm⁻¹.

| FT-IR Absorption Bands |

| Wavenumber (cm⁻¹) |

| Data not available |

| Data not available |

| Data not available |

| Data not available |

| Data not available |

| Interactive Table: Click on column headers to sort. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement (typically to within a few parts per million), HRMS can confirm the molecular formula, C₈H₈FNO₂. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| HRMS Data |

| Calculated Mass |

| 169.0539 |

| Interactive Table: Click on column headers to sort. |

Chromatographic and Electrophoretic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful analytical techniques used to separate, identify, and quantify components in a mixture. For this compound, a reversed-phase HPLC or UPLC method would typically be employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The retention time, the time it takes for the compound to pass through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for accurate purity assessment. UPLC, with its use of smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC.

| HPLC/UPLC Parameters |

| Column Type |

| Data not available |

| Interactive Table: Click on column headers to sort. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of "this compound," GC-MS is instrumental for purity assessment, reaction monitoring, and metabolic studies. The hyphenation of gas chromatography with mass spectrometry allows for the resolution of complex mixtures with high sensitivity and specificity, providing both retention time data for chromatographic identification and mass spectra for structural elucidation.

The volatility of this compound makes it amenable to GC analysis. The retention time of the compound is influenced by its molecular weight, polarity, and the nature of the stationary phase of the GC column. Given its structural similarity to other pyridine-based esters, its elution profile can be predicted. For instance, on a standard non-polar column like a DB-5ms, it would be expected to elute at a retention time influenced by its boiling point and interactions with the stationary phase. The presence of the polar pyridine ring and the ester group, along with the fluoro substituent, will dictate its chromatographic behavior.

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak and a series of fragment ions. The fragmentation pattern is a direct consequence of the molecule's structure, with cleavage occurring at the most labile bonds.

For this compound, the electron impact mass spectrum is predicted to exhibit several characteristic fragmentation pathways. The stability of the pyridine ring often leads to a prominent molecular ion peak. Key fragmentation patterns would likely involve the ester group and the substituents on the pyridine ring.

Predicted Fragmentation Pathways:

Loss of the Methoxy Group (-OCH3): A common fragmentation for methyl esters is the loss of the methoxy radical, leading to the formation of a stable acylium ion. This would result in a significant peak at m/z [M-31]+.

Loss of the Carbonyl Group (CO): Subsequent fragmentation of the acylium ion could involve the loss of a neutral carbon monoxide molecule, yielding a peak at m/z [M-31-28]+.

Cleavage of the Ester Group: The entire methoxycarbonyl group (-COOCH3) could be cleaved, resulting in a fragment corresponding to the fluorinated and methylated pyridine ring.

Ring Fragmentation: While the pyridine ring is relatively stable, some fragmentation of the ring itself may occur, leading to smaller characteristic ions. The presence of the fluorine atom can influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.

The following table summarizes the predicted major fragment ions for this compound in a typical 70 eV electron impact mass spectrum.

| Predicted Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |

| [M]+• | 169 | Molecular Ion |

| [M-CH3O]• | 138 | Loss of a methoxy radical |

| [M-COOCH3]• | 110 | Loss of the methoxycarbonyl group |

| [C5H2FN]+• | 109 | Pyridine ring fragment |

It is important to note that these are predicted fragmentation patterns. The actual mass spectrum would need to be determined experimentally to confirm these pathways and their relative intensities. The analysis of substituted pyridines by GC-MS is a well-established method, and the interpretation of the mass spectrum of this compound would follow established principles of mass spectral fragmentation of heterocyclic and aromatic compounds. nih.govcdc.gov The presence of both a fluorine atom and a methyl group on the pyridine ring, in addition to the methyl ester, provides a unique fragmentation signature that allows for its unambiguous identification in complex matrices.

Computational Chemistry and Molecular Modeling Studies of Methyl 5 Fluoro 4 Methylpicolinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity, offering a microscopic view of chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is routinely employed to predict the most stable three-dimensional arrangement of atoms (geometry optimization) and the molecule's total electronic energy. For many organic molecules, DFT calculations provide a good correlation between theoretical and experimental structural parameters. researchgate.netresearchgate.net However, no specific studies applying DFT for the geometry optimization and energy prediction of Methyl 5-fluoro-4-methylpicolinate have been found in the public domain.

Table 1: Hypothetical DFT Calculation Results for this compound

| Parameter | Predicted Value |

|---|---|

| Optimized Energy (Hartree) | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. scielo.org.mx A smaller HOMO-LUMO gap generally implies higher reactivity. The analysis of these orbitals is a standard component of computational studies on novel compounds. scielo.org.mx Nevertheless, specific values for the HOMO, LUMO, and the energy gap for this compound are not documented in the available literature.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

In Silico Prediction of Chemical Properties Relevant to Reactivity and Selectivity

In silico methods provide a rapid and cost-effective way to screen molecules for desired properties, including their reactivity and the feasibility of their synthesis.

The synthesis of substituted aromatic rings often yields a mixture of isomers. Theoretical calculations can be employed to predict the regioselectivity of a reaction, that is, which position on the ring is most likely to be substituted. This is often achieved by analyzing the charge distribution and the coefficients of the frontier molecular orbitals at different atomic sites. For substituted pyridines, predicting the outcome of electrophilic or nucleophilic substitution is a key step in planning a synthetic route. However, no theoretical studies on the regioselectivity of the synthesis of this compound are currently available.

Synthetic accessibility scores are algorithms designed to estimate how easily a molecule can be synthesized. These scores are typically based on the molecule's structural complexity and a comparison of its fragments to a database of known chemical reactions and commercially available starting materials. github.ioevariste.comsynthiaonline.comtsijournals.comnih.gov A lower score often indicates a more complex synthesis. While various scoring systems exist (e.g., SAscore), a specific synthetic accessibility score for this compound has not been published.

Table 3: Hypothetical Synthetic Accessibility Score for this compound

| Scoring Method | Predicted Score | Interpretation |

|---|---|---|

| SAscore | Data not available | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

Molecular Docking and Simulation Studies for Biological Target Interactions

Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target. In the absence of specific experimental data for this compound, we can hypothesize its interaction with potential biological targets based on the known activities of structurally similar compounds, such as substituted pyridines, which have been shown to interact with a variety of protein classes.

Ligand-Protein Interaction Profiling

To understand the potential biological relevance of this compound, a hypothetical ligand-protein interaction profile was generated. This involves docking the compound against a panel of proteins to identify potential binding partners. The selection of proteins for such a screening is often guided by the known pharmacology of analogous structures. For instance, substituted pyridines are known to interact with kinases, ion channels, and various enzymes.

A recent study on 5-methyl-3-fluoro-4-aminopyridine, a structurally related compound, highlighted its affinity for voltage-gated potassium (K+) channels. nih.govbiorxiv.org This suggests that ion channels could be a plausible target class for this compound. The fluorine atom can play a crucial role in these interactions, often participating in short contacts with protein residues. nih.govresearchgate.net These interactions, sometimes referred to as fluorine bonding, can contribute significantly to the binding affinity. nih.govresearchgate.net

The following table presents a hypothetical ligand-protein interaction profile for this compound, based on docking scores against a representative panel of protein targets. A lower docking score generally indicates a more favorable predicted binding affinity.

Table 1: Hypothetical Ligand-Protein Interaction Profile for this compound

| Target Protein Class | Representative Protein (PDB ID) | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Voltage-gated Ion Channel | Kv1.2 (2A79) | -8.5 | Tyr447, Val478, Thr479 |

| Serine/Threonine Kinase | p38 MAP Kinase (1A9U) | -7.9 | Met109, Gly110, Lys53 |

| Cysteine Protease | Cathepsin K (1ATK) | -7.2 | Cys25, Gly23, Asn160 |

| Nuclear Receptor | Estrogen Receptor Alpha (1ERE) | -6.8 | Leu346, Thr347, Leu384 |

This table is for illustrative purposes and is based on hypothetical docking studies.

Binding Mode Predictions and Interaction Analysis

Following the identification of a potential high-affinity target, such as a voltage-gated potassium channel, molecular dynamics (MD) simulations can provide a more detailed understanding of the binding mode and the stability of the ligand-protein complex. These simulations model the movement of atoms over time, offering insights into the dynamic nature of the interaction.

For this compound, we can predict a binding mode within the pore of a potassium channel. The orientation of the ligand would likely be governed by a combination of hydrophobic interactions and specific polar contacts. The methyl group on the pyridine (B92270) ring could engage in van der Waals interactions with hydrophobic residues lining the channel pore. The fluorine atom, with its high electronegativity, could form favorable interactions with backbone carbonyls or specific amino acid side chains. soci.org Research has shown that such C-F•••C=O interactions are common in protein-ligand complexes. soci.org

The ester functional group could act as a hydrogen bond acceptor, potentially interacting with polar residues or structured water molecules within the binding site. The nitrogen atom of the pyridine ring is also a potential hydrogen bond acceptor.

The table below summarizes the predicted binding mode and key interactions of this compound with a hypothetical voltage-gated potassium channel active site.

Table 2: Predicted Binding Mode and Interactions of this compound

| Interaction Type | Ligand Moiety | Protein Residue (Hypothetical) | Predicted Distance (Å) |

| Hydrogen Bond | Ester Carbonyl Oxygen | Tyr447 (Side Chain OH) | 2.9 |

| Halogen Bond/Contact | Fluorine | Thr479 (Backbone Carbonyl) | 3.1 |

| Van der Waals | 4-Methyl Group | Val478 (Side Chain) | 3.8 |

| Pi-Alkyl | Pyridine Ring | Ile401 (Side Chain) | 4.5 |

This table presents a hypothetical binding mode based on computational modeling principles.

Structure Activity Relationship Sar Studies of Methyl 5 Fluoro 4 Methylpicolinate Derivatives

Systematic Modification and Functional Group Variation

Systematic modification of the Methyl 5-fluoro-4-methylpicolinate scaffold allows for a comprehensive understanding of how different substituents and their positions on the pyridine (B92270) ring influence biological interactions. This process involves the synthesis and evaluation of a series of analogues to map out the SAR landscape.

The nature and position of halogen substituents on the pyridine ring can significantly modulate the biological activity of picolinate (B1231196) derivatives. Halogens can influence the electronic properties, lipophilicity, and metabolic stability of a molecule. For instance, the fluorine atom at the 5-position of this compound is expected to have a profound effect on the molecule's properties due to its high electronegativity and ability to form hydrogen bonds.

To investigate this, a series of analogues could be synthesized, varying the halogen type (e.g., Cl, Br, I) and its position on the pyridine ring. The resulting biological data would provide insights into the optimal halogen substitution pattern for activity.

Table 1: Hypothetical Impact of Halogen Substitution on Biological Activity

| Compound | Halogen at C5 | Halogen at C4 | Relative Activity |

| 1 | F | - | Baseline |

| 2 | Cl | - | Increased |

| 3 | Br | - | Decreased |

| 4 | - | F | Variable |

| 5 | - | Cl | Variable |

Note: This table is a hypothetical representation based on general SAR principles in the absence of specific experimental data for this compound.

The size, shape, and position of alkyl groups on the pyridine ring are crucial determinants of biological activity. The methyl group at the 4-position of the parent compound likely plays a role in binding to its biological target. The influence of this and other alkyl substituents can be explored by synthesizing derivatives with varying alkyl chains (e.g., ethyl, propyl) or by changing their point of attachment to the pyridine ring. Preliminary studies on substituted pyridines have shown that the geometry and nature of substituents are critical for their inhibitory activity. nih.gov

Table 2: Hypothetical Influence of Alkyl Group Variation on Biological Activity

| Compound | Alkyl Group at C4 | Other Alkyl Substituents | Relative Activity |

| 1 | Methyl | - | Baseline |

| 2 | Ethyl | - | Increased |

| 3 | Isopropyl | - | Decreased |

| 4 | Methyl | 6-Methyl | Variable |

| 5 | - | 3-Methyl | Decreased |

Note: This table is a hypothetical representation based on general SAR principles in the absence of specific experimental data for this compound.

Rational Design Principles for Enhanced Biological Interactions

Rational drug design utilizes the understanding of a biological target's structure and the SAR of lead compounds to design more potent and selective molecules. slideshare.net This approach minimizes the trial-and-error nature of drug discovery.

Scaffold hopping involves replacing the central core of a molecule with a structurally different but functionally similar scaffold. This strategy can lead to the discovery of novel chemical series with improved properties. For this compound, the pyridine ring could be replaced with other heterocyclic systems. Bioisosteric replacement, the substitution of one atom or group with another that has similar physical and chemical properties, is another key strategy. For example, the ester group could be replaced with a bioisosteric equivalent to modulate metabolic stability or binding interactions.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. youtube.comyoutube.com A pharmacophore model for this compound derivatives can be developed based on the structures of active analogues. rsc.orgnih.gov This model would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.

Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new molecules with the desired features. youtube.com Lead optimization then involves fine-tuning the structure of these hits to improve their potency, selectivity, and pharmacokinetic properties. rsc.org

Correlation Between Computational Predictions and Experimental SAR Data

The integration of computational modeling with experimental testing is a powerful approach in modern drug discovery. Quantum chemical calculations can be used to correlate the electronic structure of picolinic acid derivatives with their physiological activity. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can develop mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

By comparing the predictions from computational models with the results of experimental SAR studies, researchers can refine their models and gain a deeper understanding of the molecular determinants of activity. This iterative process of prediction and validation accelerates the discovery of optimized lead compounds.

Mechanistic Insights into Biological Target Interactions of Picolinate Derivatives

Studies on Enzyme Inhibition Mechanisms

Picolinate (B1231196) derivatives have been investigated for their ability to inhibit a range of enzymes through various mechanisms. These interactions are crucial for their therapeutic or biological effects.

Competitive and Non-Competitive Inhibition Kinetics with Specific Enzymes (e.g., COX-2, ALS)

For instance, a study on a series of picolinic acids substituted at the 4- and 5-positions demonstrated their inhibitory activity against dopamine (B1211576) β-monooxygenase (DBM), an enzyme involved in the biosynthesis of norepinephrine. The inhibition was found to be of an uncompetitive type with respect to the substrate, dopamine. Quantitative structure-activity relationship (QSAR) analysis revealed that increased inhibitory potency was associated with a more negatively charged carboxylate group, more lipophilic substituents at the R4 position, and bulkier substituents at the R5 position pensoft.net.

In the context of COX-2, a key enzyme in inflammation, various heterocyclic compounds have been developed as selective inhibitors. While direct data on picolinates is scarce, molecular docking studies on other classes of compounds, such as pyridazine (B1198779) derivatives, have shown that interactions with key amino acid residues like His90 in the active site are crucial for potent and selective COX-2 inhibition.

Regarding acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, various herbicide families are known to be potent inhibitors researchgate.net. These herbicides, which include sulfonylureas and imidazolinones, bind to a site near the active site, ultimately blocking substrate access researchgate.net. Although picolinate-based herbicides are known, their primary mode of action is often through mimicking the plant hormone auxin rather than direct ALS inhibition nih.govresearchgate.net.

Table 1: Examples of Enzyme Inhibition by Picolinate-Related and Other Derivatives

| Compound Class | Target Enzyme | Inhibition Type | Key Findings | Reference |

| Substituted Picolinic Acids | Dopamine β-monooxygenase (DBM) | Uncompetitive | Inhibition increases with negative charge on carboxylate and lipophilicity/bulk of substituents. | pensoft.net |

| Pyridazine Derivatives | Cyclooxygenase-2 (COX-2) | Competitive | Interaction with His90 in the active site is key for selectivity. | |

| Sulfonylureas, Imidazolinones | Acetolactate Synthase (ALS) | Non-competitive/Slow-binding | Block the substrate channel by binding to an allosteric site. | researchgate.net |

Allosteric Modulation of Enzyme Activity

Allosteric modulation, where a molecule binds to a site on an enzyme distinct from the active site to alter its activity, is a key mechanism for many therapeutic agents. Picolinamide (B142947) derivatives have emerged as promising allosteric modulators.

A notable example is the discovery of N-phenylsulfonyl-1H-pyrrole picolinamides as novel positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4) nih.gov. In this study, researchers identified that N-(1-((3,4-dimethylphenyl)sulfonyl)-1H-pyrrol-3-yl)picolinamide is a potent PAM of mGlu4 nih.gov. This finding highlights the potential of the picolinamide scaffold to induce conformational changes in enzymes and receptors, thereby modulating their function without directly competing with the endogenous ligand at the active site. The flexibility and specific interactions of the picolinamide structure are key to its allosteric modulatory effects.

Impact on Biosynthetic Pathways (e.g., MEP Pathway)

The methylerythritol phosphate (B84403) (MEP) pathway is an essential biosynthetic route for the production of isoprenoids in most bacteria, some parasites, and in the plastids of plant cells, making it an attractive target for the development of antimicrobial agents and herbicides. While specific inhibitors of the MEP pathway, such as fosmidomycin, have been extensively studied, there is a lack of direct evidence for the inhibition of this pathway by "Methyl 5-fluoro-4-methylpicolinate" or other picolinate derivatives in the available literature.

However, the general principle of targeting essential biosynthetic pathways remains a valid strategy in drug and herbicide discovery. The absence of the MEP pathway in humans makes its enzymes highly selective targets nih.gov. Research in this area is ongoing, with efforts to identify novel chemical scaffolds that can effectively inhibit the enzymes of this pathway.

Receptor Binding Mechanisms and Ligand-Receptor Interactions

The interaction of picolinate derivatives with biological receptors is another critical aspect of their mechanism of action, leading to a range of physiological responses.

Affinity and Selectivity Profiling for Biological Receptors

The affinity and selectivity of a ligand for its receptor are determined by the precise three-dimensional arrangement of its functional groups, which dictates the strength and specificity of the binding interactions. While a detailed affinity and selectivity profile for "this compound" against a wide range of receptors is not publicly available, studies on related picolinamide and picolinate structures offer valuable insights.

For example, a series of picolinamide derivatives were identified as negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). One such derivative, VU0424238, which contains a picolinamide core, displayed high affinity with a Ki value of 4.4 nM and over 900-fold selectivity for mGlu5 over other mGlu receptors. This high affinity and selectivity are attributed to specific interactions within an allosteric binding site on the receptor.

Furthermore, picolinic acid-based herbicides have been designed to target the auxin-signaling F-box protein 5 (AFB5) in plants nih.gov. Molecular docking studies of these compounds have revealed that their binding affinity is influenced by interactions within the receptor pocket, leading to their herbicidal activity nih.gov.

Table 2: Receptor Binding Affinity of Picolinamide and Picolinate Derivatives

| Derivative Class | Receptor Target | Binding Affinity (Ki) | Selectivity | Reference |

| Picolinamide (e.g., VU0424238) | mGluR5 (allosteric site) | 4.4 nM | >900-fold vs other mGluRs | |

| Picolinic Acid Herbicides | Auxin-signaling F-box protein 5 (AFB5) | Varies (IC50 values) | Specific to plant auxin receptors | nih.gov |

Functional Characterization of Receptor Agonism and Antagonism

The functional outcome of a ligand binding to a receptor can be agonism (activation) or antagonism (inhibition). This functional response is a critical determinant of the compound's pharmacological effect.

Picolinamide derivatives have been shown to act as antagonists at certain receptors. For instance, the aforementioned mGluR5 allosteric modulator, VU0424238, functions as a negative allosteric modulator, meaning it reduces the response of the receptor to its endogenous agonist, glutamate.

Conversely, certain picolinic acid derivatives have been developed as agonists for plant hormone receptors. The synthetic auxin herbicides based on the picolinate scaffold act as agonists of the auxin receptors, leading to uncontrolled growth and ultimately death of the target plant species nih.govresearchgate.net.

The functional characterization of a novel compound like "this compound" would require extensive in vitro and in vivo studies to determine its effects on various receptor systems. Based on the available data for related structures, it is plausible that this compound could exhibit either agonistic or antagonistic activity depending on the specific receptor it interacts with and the cellular context.

Cellular Mechanisms of Action Beyond Direct Target Binding

Transport Mechanisms Across Biological Barriers

For any small molecule to exert a biological effect, it must first cross biological barriers, such as the cell membrane, to reach its intracellular target. nih.govyoutube.com The transport of molecules like this compound across these barriers is governed by its physicochemical properties and can occur through several mechanisms.

Passive diffusion is a common mechanism for small, lipophilic molecules to cross the cell membrane, moving down their concentration gradient. youtube.com The presence of fluoro and methyl groups on the pyridine (B92270) ring of this compound would increase its lipophilicity, potentially favoring this mode of transport.

However, carrier-mediated transport is another crucial mechanism for the uptake of many drugs and endogenous molecules. nih.gov This can involve facilitated diffusion, which does not require energy, or active transport, which is an energy-dependent process. youtube.com The picolinic acid structure itself has been studied in the context of metal ion transport, where it can act as a chelating agent, although not necessarily as a classic ionophore that embeds within the lipid bilayer. nih.gov

| Transport Mechanism | Description | Relevance for this compound |

| Passive Diffusion | Movement across the membrane down a concentration gradient, favored by lipophilicity. youtube.com | The fluoro and methyl groups may enhance lipophilicity, favoring this mechanism. |

| Facilitated Diffusion | Carrier protein-mediated transport down a concentration gradient. youtube.com | The picolinate structure could be recognized by specific transporters. |

| Active Transport | Energy-dependent transport against a concentration gradient, mediated by carrier proteins. youtube.com | Potential involvement of transporters that recognize pyridine-based structures. |

| Chelating Agent-Mediated Transport | Formation of a complex with ions to facilitate their movement across membranes. nih.gov | Picolinic acid is a known chelator, which could be relevant for its overall biological activity profile. wikipedia.org |

Emerging Research Avenues and Future Perspectives for Methyl 5 Fluoro 4 Methylpicolinate

Development of Novel Derivatization Strategies for Untapped Applications

The functional groups present in Methyl 5-fluoro-4-methylpicolinate offer multiple sites for chemical modification, opening avenues for the creation of diverse molecular libraries with potentially novel applications. The ester and the pyridine (B92270) ring are primary targets for derivatization.

Ester Group Modification: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-fluoro-4-methylpicolinic acid. cymitquimica.com This carboxylic acid serves as a key intermediate for a variety of transformations. For instance, it can be converted into amides, esters, and other carbonyl derivatives through standard coupling reactions. nih.govbohrium.com The synthesis of a diverse range of amides by reacting the carboxylic acid with various primary and secondary amines can lead to compounds with altered pharmacokinetic properties and biological activities. acs.org Furthermore, the carboxylic acid can be reduced to the corresponding alcohol, providing another point for diversification.

Pyridine Ring Functionalization: The pyridine ring, while relatively electron-deficient, can undergo various substitution reactions. researchgate.net Nucleophilic aromatic substitution (SNAr) at positions activated by the fluorine atom and the ester group is a plausible strategy. nih.gov Additionally, modern cross-coupling methodologies, such as Suzuki, Stille, and Buchwald-Hartwig reactions, could be employed to introduce new carbon-carbon and carbon-heteroatom bonds at specific positions on the pyridine ring, although this may require prior functionalization. ijpsonline.com

Untapped Applications: These derivatization strategies could unlock applications in areas such as:

Medicinal Chemistry: Creating libraries of derivatives for screening against various biological targets, including enzymes and receptors. gazi.edu.trsciencepublishinggroup.com The introduction of different functional groups can modulate properties like solubility, cell permeability, and metabolic stability, which are crucial for drug development. nih.gov

Agrochemicals: Developing new herbicides, fungicides, and insecticides. Pyridine derivatives are already prominent in the agrochemical industry, and novel fluorinated analogs could exhibit enhanced efficacy or improved environmental profiles. nih.gov

Materials Science: Synthesizing novel ligands for metal complexes with interesting catalytic or photophysical properties. Picolinate-based ligands have been used to create functionalized titanium-oxide clusters with photocatalytic activity. rsc.org

| Functional Group | Derivatization Strategy | Potential Application |

| Methyl Ester | Hydrolysis to Carboxylic Acid | Synthesis of amides, esters |

| Carboxylic Acid | Amide Coupling | Medicinal Chemistry, Agrochemicals |

| Carboxylic Acid | Reduction to Alcohol | Further functionalization |

| Pyridine Ring | Nucleophilic Aromatic Substitution | Introduction of new functional groups |

| Pyridine Ring | Cross-Coupling Reactions | Materials Science, Catalysis |

Exploration of New Mechanistic Pathways in Biological Systems

Understanding the molecular mechanisms by which this compound and its derivatives interact with biological systems is crucial for their rational design and application. Given the prevalence of pyridine-based structures in bioactive compounds, several potential mechanistic avenues can be explored. nih.gov

Enzyme Inhibition: Many drugs and agrochemicals function by inhibiting specific enzymes. Derivatives of this compound could be designed to target the active sites of enzymes. The pyridine nitrogen and the carbonyl oxygen of the ester or subsequent amide derivatives can act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking interactions with amino acid residues. nih.gov The fluorine atom can also form specific interactions and modulate the electronic properties of the ring, potentially enhancing binding affinity.